![molecular formula C22H23N3O3S B2491494 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)acetamide CAS No. 923681-63-4](/img/structure/B2491494.png)

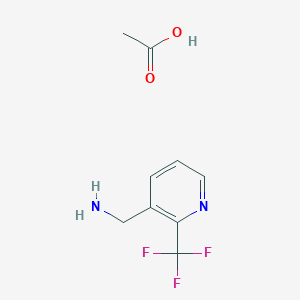

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of chemicals that have been synthesized for various studies including drug precursor development, biological activities, and the exploration of chemical properties. While specific studies directly on this compound are scarce, insights can be drawn from research on similar compounds.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include the formation of acetamide derivatives, C-C coupling methodologies, and the use of catalytic amounts of Pd(0) among others. For example, Duran and Canbaz (2013) discuss the synthesis of drug precursors involving acetamide derivatives through reactions with 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives (Duran & Canbaz, 2013).

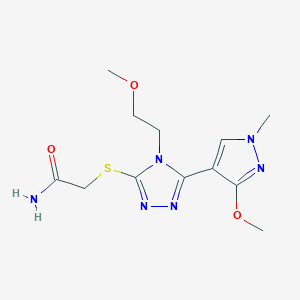

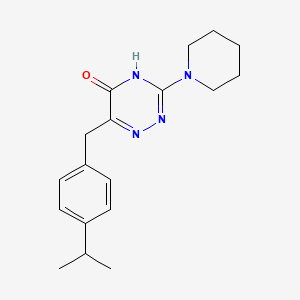

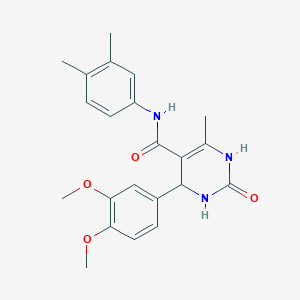

Molecular Structure Analysis

Structural confirmation of synthesized compounds often employs 1H NMR, FTIR (Fourier Transform Infrared), MS (Mass Spectroscopy), and elemental analysis. The molecular structure reveals the spatial arrangement and bonding patterns that are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Chemical properties of related compounds show a range of biological activities, including antioxidant, antibacterial, and enzyme inhibition activities. Gull et al. (2016) synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated their biological activities, finding significant activity for urease inhibition (Gull et al., 2016).

Applications De Recherche Scientifique

Enzyme Inhibition and Antibacterial Activity

Compounds structurally related to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)acetamide have been synthesized and studied for their potential biological activities. For instance, certain sulfonamides bearing benzodioxane and acetamide moieties have shown significant inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, indicating potential for therapeutic applications (Abbasi et al., 2019). Additionally, various N-substituted-N-(2,3-dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides have been synthesized and exhibited potent antibacterial activity against various Gram-negative and Gram-positive strains, suggesting their utility as antibacterial agents (Abbasi et al., 2016).

Antitumor Activity

Derivatives of benzothiazole, including compounds with structures similar to the one , have been synthesized and evaluated for antitumor activity. For example, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have demonstrated considerable anticancer activity against certain cancer cell lines, suggesting the potential use of these compounds in cancer therapy (Yurttaş et al., 2015).

Optical and Electroluminescent Properties

Several studies have focused on the optical and electroluminescent properties of dihydrobenzodioxin phenanthroimidazoles, which are structurally related to the compound . These materials have shown promising results in the field of Organic Light Emitting Diodes (OLEDs), indicating their potential in electronic and optoelectronic applications (Jayabharathi et al., 2018). Further studies have tailored the molecular design of these compounds, enhancing their performance in non-doped blue organic light-emitting devices (Jayabharathi et al., 2018).

Propriétés

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2,2-dimethyl-5-(4-methylphenyl)imidazol-4-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-14-4-6-15(7-5-14)20-21(25-22(2,3)24-20)29-13-19(26)23-16-8-9-17-18(12-16)28-11-10-27-17/h4-9,12H,10-11,13H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYZQPPZHCDSDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(N=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2491422.png)

![4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,6-dimethylquinolin-2(1H)-one](/img/structure/B2491423.png)

![N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2491429.png)

![3-(4-nitrophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491430.png)